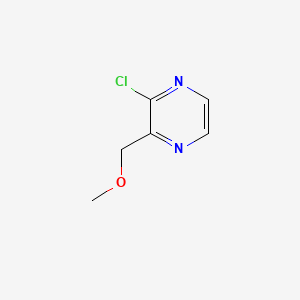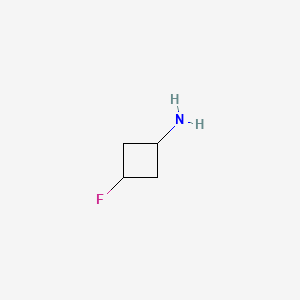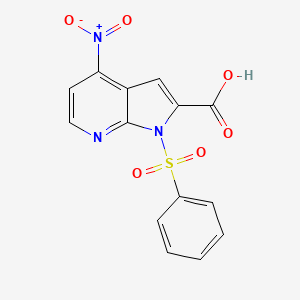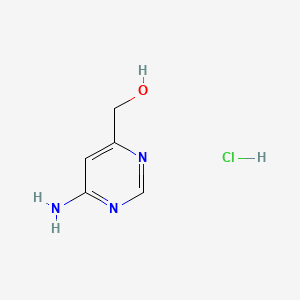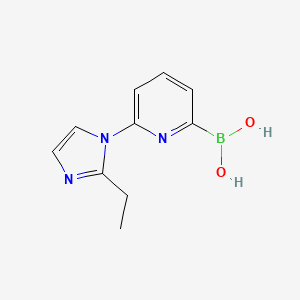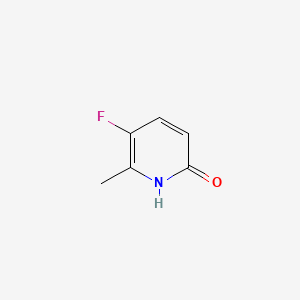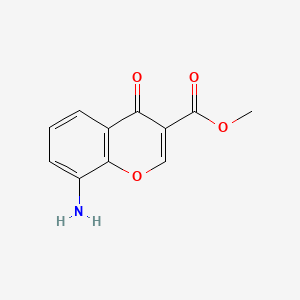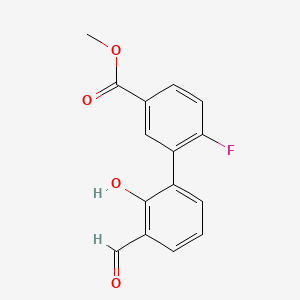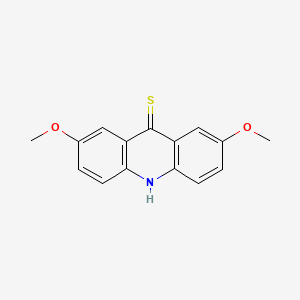
2,7-dimethoxyacridine-9(10H)-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acridine derivatives are widely used in various fields due to their unique properties . They are used as antiseptics, disinfectants, antibiotics, and fluorescent dyes, as well as a subunit of optical sensor molecules of various analytical applications .
Synthesis Analysis
The synthesis of acridine derivatives often involves the reaction of a suitable precursor with a reagent that can introduce the acridine ring . The specific synthesis process can vary depending on the desired acridine derivative .Molecular Structure Analysis
The molecular structure of acridine derivatives can be quite complex, with various substituents attached to the acridine ring . These substituents can greatly influence the properties of the compound .Chemical Reactions Analysis
Acridine derivatives can undergo a variety of chemical reactions, including oxidation, reduction, and various types of substitution reactions . The specific reactions that a given acridine derivative can undergo depend on its structure and the conditions of the reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of acridine derivatives can be influenced by their structure, particularly the substituents attached to the acridine ring . These properties can include solubility, melting point, boiling point, and various spectroscopic properties .科学的研究の応用
Hybrid Catalysts in Synthesis
Hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, play a crucial role in synthesizing structurally complex molecules, such as 5H-pyrano[2,3-d]pyrimidine scaffolds, which are significant in medicinal and pharmaceutical industries due to their broad synthetic applications and bioavailability. The development of these molecules often requires sophisticated synthetic pathways facilitated by hybrid catalysis (Parmar, Vala, & Patel, 2023).
Analytical Methods for Antioxidant Activity
The determination of antioxidant activity is vital across various fields, including food engineering, medicine, and pharmacy. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and Ferric Reducing Antioxidant Power (FRAP) tests are among the critical methods for assessing the antioxidant potential of compounds, offering insights into their chemical behavior and interaction with biological systems (Munteanu & Apetrei, 2021).
Photocatalytic Degradation of Pollutants
The photocatalytic degradation of pollutants using TiO2-UV processes exemplifies the application of catalytic methods in environmental cleanup. This approach is effective in mineralizing aromatic and alicyclic pollutants, such as pyridine and morpholine, elucidating the pathways and by-products of photocatalytic reactions, which contributes to our understanding of environmental remediation techniques (Pichat, 1997).
Coordination Chemistry and Corrosion Inhibition
The study of coordination compounds, including quinoline derivatives, provides insights into the design of anticorrosive materials. These compounds, due to their high electron density and ability to form stable chelating complexes with metal surfaces, are critical in developing new materials for corrosion protection, showcasing the intersection of organic chemistry and materials science (Verma, Quraishi, & Ebenso, 2020).
Metal-to-Ligand Charge Transfer in Coordination Compounds
Cuprous bis-phenanthroline compounds, with their metal-to-ligand charge transfer (MLCT) excited states, highlight the importance of electronic properties in coordination chemistry. These compounds, particularly when disubstituted at specific positions, exhibit long-lived excited states, which are crucial for understanding the photophysical behavior of coordination compounds and their applications in fields such as photovoltaics and photochemistry (Scaltrito et al., 2000).
作用機序
Target of Action
Acridine derivatives, which include 2,7-dimethoxyacridine-9(10h)-thione, have been shown to interact with various biomolecular targets due to their semi-planar heterocyclic structure .
Mode of Action
Nevertheless, acridine derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . These properties are attributed to their ability to interact appreciably with different biomolecular targets .
Biochemical Pathways
Acridine derivatives have been shown to be effective as inhibitors of acetylcholinesterase , suggesting that they may affect cholinergic signaling pathways.
Result of Action
Acridine derivatives have been shown to exhibit a broad range of biological activities, suggesting that they may induce a variety of molecular and cellular changes .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2,7-dimethoxy-10H-acridine-9-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO2S/c1-17-9-3-5-13-11(7-9)15(19)12-8-10(18-2)4-6-14(12)16-13/h3-8H,1-2H3,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFIXPCWJIJDTNV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)NC3=C(C2=S)C=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
184582-60-3 |
Source


|
| Record name | 2,7-Dimetoxy-9-thioacridinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0184582603 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 7-chloroimidazo[1,2-a]pyrimidine-2-carboxylate](/img/structure/B578779.png)

